Afimetoran

CAS No.: 2171019-55-7

Cat. No.: VC8346117

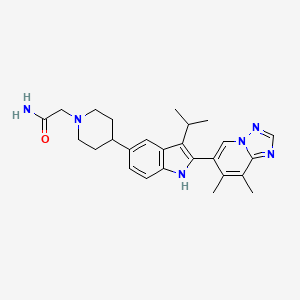

Molecular Formula: C26H32N6O

Molecular Weight: 444.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2171019-55-7 |

|---|---|

| Molecular Formula | C26H32N6O |

| Molecular Weight | 444.6 g/mol |

| IUPAC Name | 2-[4-[2-(7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-propan-2-yl-1H-indol-5-yl]piperidin-1-yl]acetamide |

| Standard InChI | InChI=1S/C26H32N6O/c1-15(2)24-20-11-19(18-7-9-31(10-8-18)13-23(27)33)5-6-22(20)30-25(24)21-12-32-26(28-14-29-32)17(4)16(21)3/h5-6,11-12,14-15,18,30H,7-10,13H2,1-4H3,(H2,27,33) |

| Standard InChI Key | SNFVHLQYHFQOEP-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=NC=NN2C=C1C3=C(C4=C(N3)C=CC(=C4)C5CCN(CC5)CC(=O)N)C(C)C)C |

| Canonical SMILES | CC1=C(C2=NC=NN2C=C1C3=C(C4=C(N3)C=CC(=C4)C5CCN(CC5)CC(=O)N)C(C)C)C |

Introduction

Chemical and Pharmacological Properties

Structural Characteristics

The molecular structure of Afimetoran features:

-

A triazolopyridine core linked to an indole moiety

-

Piperidine and acetamide functional groups enabling TLR7/8 binding

-

Methyl and isopropyl substituents optimizing pharmacokinetic properties

Table 1: Key Chemical Properties of Afimetoran

Pharmacokinetic Profile

Preclinical studies indicate:

-

High oral bioavailability (>70% in primate models)

-

Linear pharmacokinetics across 10-100 mg doses

-

Terminal half-life of 12-18 hours supporting once-daily dosing

Mechanism of Action: TLR7/8 Inhibition

Afimetoran exerts therapeutic effects through dual inhibition of TLR7 and TLR8, key receptors in nucleic acid recognition. This mechanism disrupts pathogenic signaling cascades in lupus:

-

Pathway Modulation:

-

Therapeutic Rationale:

Clinical Development Program

Phase 1b Trial in Cutaneous Lupus (NCT04493541)

This randomized, double-blind study (n=13) established foundational safety and efficacy data:

Table 2: Phase 1b Trial Outcomes

| Parameter | Afimetoran (n=8) | Placebo (n=5) |

|---|---|---|

| CLASI-A Reduction at Week 16 | 42.3% | 15.6% |

| Steroid Dose Reduction | 62.5% | 20% |

| Treatment-Emergent AEs | 37.5% | 40% |

| Serious AEs | 0% | 0% |

Key findings:

-

30 mg daily dose demonstrated statistically significant improvement in cutaneous lesions ()

-

Rapid onset of effect observed by Week 4

Ongoing Phase 2 Trial in SLE (NCT04855696)

This multicenter study (target enrollment: 240 patients) evaluates:

-

Primary endpoint: SLE Responder Index-4 (SRI-4) at Week 52

-

Secondary endpoints:

Comparative Analysis with Existing Therapies

Table 3: Therapeutic Positioning of Afimetoran

| Parameter | Afimetoran | Antimalarials | Biologics |

|---|---|---|---|

| Administration | Oral | Oral | Subcutaneous/IV |

| Mechanism | TLR7/8 inhibition | Lysosomal pH modulation | B cell depletion |

| Onset of Action | 4-8 weeks | 12-24 weeks | 8-16 weeks |

| Long-Term Safety | Favorable | Retinal risk | Infection risk |

Future Directions and Research Opportunities

-

Expansion into Other Autoimmune Indications:

-

Preclinical models suggest potential in Sjögren's syndrome and dermatomyositis

-

Phase 2 planning underway for lupus nephritis subset

-

-

Combination Therapy Strategies:

-

Synergy testing with anti-CD20 biologics (e.g., rituximab)

-

Rational pairing with IFN-α inhibitors

-

-

Biomarker Development:

-

Validation of TLR7 gene expression signatures as predictive markers

-

Correlation of IFN-γ/IL-10 ratios with treatment response

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume